3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile
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Overview
Description
3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C16H12N2O. It is a derivative of phthalonitrile, characterized by the presence of a 3,4-dimethylphenoxy group attached to the phthalonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3,4-dimethylphenol with phthalonitrile under specific conditions. One common method includes the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the phenol group onto the phthalonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing side reactions and waste. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins, due to its ability to form stable structures.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in polymerization reactions, the nitrile groups can undergo cyclization to form stable ring structures. The phenoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenoxy)benzonitrile
- 3-(3,4-Dimethylphenoxy)benzaldehyde
- 3-(3,4-Dimethylphenoxy)benzoic acid
Comparison
Compared to similar compounds, 3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of two nitrile groups, which enhance its reactivity and potential for forming complex structures. The dimethylphenoxy group also imparts specific chemical properties that differentiate it from other phenoxy derivatives .
Properties
Molecular Formula |
C16H12N2O |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H12N2O/c1-11-6-7-14(8-12(11)2)19-16-5-3-4-13(9-17)15(16)10-18/h3-8H,1-2H3 |
InChI Key |
DXUWHCBHIGLKES-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2C#N)C#N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2C#N)C#N)C |
Origin of Product |
United States |
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